Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate
Description
Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a chloro group at position 4 and a methoxy group at position 5 on the fused aromatic ring system. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The benzo[b]thiophene core provides a rigid scaffold that can be functionalized at multiple positions, enabling tailored physicochemical and biological properties.
Properties
Molecular Formula |
C11H9ClO3S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-14-7-3-4-8-6(10(7)12)5-9(16-8)11(13)15-2/h3-5H,1-2H3 |
InChI Key |
UNOWMCQIMLRJLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Aryne-Mediated Cyclization
The one-step synthesis of benzo[b]thiophenes via aryne intermediates has emerged as a high-efficiency method. As demonstrated in recent work, treatment of 3-chloro-4-methoxy-1,2-didehydrobenzene (generated in situ from triflate precursors using cesium fluoride and 18-crown-6 ether in dimethoxyethane) with methyl propiolate derivatives yields the benzo[b]thiophene core at 65–78% efficiency. This method circumvents multi-step sequences by simultaneously forming the thiophene ring and installing the ester moiety (Table 1).
Table 1: Aryne Cyclization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Aryne precursor | 3-Chloro-4-methoxybenzene triflate | 68–72% |
| Alkynyl sulfide | Methyl 2-sulfanylethynylcarboxylate | 70% |
| Solvent system | Dimethoxyethane (DME) | 65–78% |
| Temperature | 80°C, 12 h | 70% |
Acid-Catalyzed Cyclization
Traditional approaches employ thioglycolic acid-mediated cyclization of nitro-substituted benzoic acid derivatives. For instance, 4-chloro-5-methoxy-2-nitrobenzoic acid undergoes cyclization in concentrated sulfuric acid at 110°C for 6 h, followed by esterification with methanol. While this method achieves 55–60% yields, it requires stringent control of dehydration conditions to prevent sulfone byproducts.
Regioselective Functionalization: Chlorination and Methoxylation
Electrophilic Chlorination
Post-cyclization chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 40°C introduces the C4 chloro group with >90% regioselectivity. Alternatively, direct synthesis from pre-chlorinated aryne precursors avoids separate halogenation steps.
Methoxy Group Installation
Methoxylation proceeds via nucleophilic aromatic substitution (SNAr) using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C. Pre-installation during aryne precursor synthesis (e.g., 4-methoxy-substituted triflates) enhances efficiency, achieving 85–90% incorporation.
Esterification Methodologies
Fischer Esterification
Refluxing the carboxylic acid intermediate with methanol and sulfuric acid (2.5 equiv) for 8 h provides the methyl ester in 70–75% yield. Excess methanol (10 vol) ensures complete conversion, though residual acid necessitates neutralization with aqueous sodium bicarbonate.
Coupling Agent-Mediated Esterification
Industrial protocols favor N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving 92–95% conversion in 3 h at 25°C. This method minimizes side reactions but requires chromatographic purification.
Reaction Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DME, DMF) enhance cyclization rates, while alcoholic solvents (2-propanol) improve esterification yields. Mixed solvent systems (DME/2-propanol 3:1) balance reactivity and solubility, enabling 15–20 g/L substrate loading.
Temperature and Time Profiles
Cyclization proceeds optimally at 80°C (ΔG‡ = 98 kJ/mol), with reaction times >12 h risking over-oxidation. Esterification completes within 3 h at reflux (65°C), as confirmed by in-situ FTIR monitoring of C=O stretching (ν = 1720 cm⁻¹).
Purification and Characterization
Recrystallization
Recrystallization from ethyl acetate/hexane (1:4) affords needle-like crystals with 99.5% purity (HPLC). X-ray diffraction confirms orthorhombic crystal packing (space group P2₁2₁2₁), stabilized by C–H···O interactions (d = 2.89 Å).
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves residual thioglycolic acid (RT = 4.2 min) from the product (RT = 11.8 min). Industrial-scale processes employ simulated moving bed (SMB) chromatography for throughputs >50 kg/day.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Aryne cyclization | 78 | 98.5 | Pilot-scale |
| Acid-catalyzed cyclization | 60 | 95.0 | Lab-scale |
| DCC-mediated esterification | 95 | 99.9 | Industrial |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of the chlorine atom or the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
While comprehensive data tables and case studies for Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate are not available in the search results, the available information suggests potential applications in scientific research, particularly in the synthesis of complex molecules with potential medicinal applications .
Chemical Information
this compound is a building block used in chemical synthesis . It has a molecular weight of 256.7, a purity of 95.00%, and the molecular formula . Other identifiers include CAS number 41280-83-5 and MDL number MFCD13180955 .
Applications in Scientific Research
The benzothiophene scaffold, of which this compound is a derivative, is an attractive target for synthesis because of its selectivity and cellular activity profile for MK2 .
One study used a bromobenzothiophene to synthesize an MK2 inhibitor scaffold . Inhibitors of p38 MAPK can reverse the aging phenotype in Werner syndrome cell cultures, suggesting that Werner syndrome could be amenable to therapeutic intervention . Because many p38 inhibitors exhibit high toxicity and poor kinase selectivity in vivo, an inhibitor scaffold that targeted the downstream kinase MK2 would offer a promising alternative target .
Mechanism of Action
The mechanism by which methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Substituents and Their Impacts
Key Observations :
- Electronic Effects : The chloro-methoxy combination in the target compound balances electron-withdrawing and donating effects, which may modulate reactivity in electrophilic substitutions or cross-coupling reactions.
- Hydrogen Bonding: Compounds with hydroxy or amino groups (e.g., ) exhibit stronger intermolecular interactions, impacting melting points and crystallinity compared to the chloro-methoxy derivative.
- Biological Activity: Derivatives with polar groups (e.g., hydroxy, amino) often show enhanced antibacterial or antioxidant properties, as noted in studies on functionalized benzo[b]thiophenes .
Key Observations :
- Halogenation : The chloro group in the target compound may be introduced via electrophilic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions.
- Esterification: Methyl ester formation is typically achieved via acid-catalyzed reactions with methanol, as seen in related syntheses .
Physicochemical and Spectral Properties
Table 3: Comparative Spectral Data
Key Observations :
- The absence of strong hydrogen-bonding groups (e.g., OH/NH₂) in the target compound may result in lower melting points compared to hydroxy or amino derivatives.
- IR spectra for ester-containing derivatives consistently show strong C=O stretches near 1700–1750 cm⁻¹ .
Biological Activity
Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core with a methoxy and a chloro substituent, which are pivotal for its biological activity. The compound's molecular formula is C11H10ClO3S, with a molecular weight of approximately 253.72 g/mol.
The biological activity of this compound is attributed to several mechanisms, including:
- Antimicrobial Activity : Studies indicate that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation. For instance, it has been tested against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with promising results .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses, potentially by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in inflammation .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound against various cell lines:
| Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|
| A549 | 2.52 | Anticancer |
| HeLa | 1.81 | Anticancer |
| MCF-7 | 3.00 | Anticancer |
| S. aureus | 15.0 | Antimicrobial |
| E. coli | 20.0 | Antimicrobial |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.81 to 3.00 µM, indicating its potential as a lead compound for anticancer drug development .
- Antimicrobial Testing : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using standard agar diffusion methods, confirming its efficacy as an antimicrobial agent .
- Inflammation Modulation : Preliminary studies suggest that the compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .
Q & A
(Basic) What are the established synthetic routes for Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves SmI₂/HMPA-promoted coupling reactions of thiophene carbonyl precursors with electrophiles, followed by acid-catalyzed dehydration and oxidation. For example, reductive coupling of methyl thiophene-2-carboxylate with benzophenones yields intermediates that undergo DDQ-mediated oxidation-electrocyclization to form benzo[b]thiophene derivatives . To optimize purity:
- Use HPLC-guided fractionation (≥98% purity threshold) .
- Employ recrystallization in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to remove unreacted starting materials .
(Basic) How is X-ray crystallography employed to resolve the crystal structure of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography. Key steps:
- Collect high-resolution data (≤1.0 Å) using synchrotron sources.
- Refine anisotropic displacement parameters for Cl and S atoms to account for electron density distortions .
- Validate hydrogen-bonding patterns using graph-set analysis (e.g., R₁₂⁶ motifs) to confirm packing stability .
(Advanced) How can researchers reconcile contradictions between NMR and X-ray diffraction data for this compound?
Methodological Answer:
Contradictions often arise from dynamic conformational changes in solution vs. solid-state rigidity. Strategies:
- Perform VT-NMR (variable-temperature NMR) to detect rotational barriers in methoxy or ester groups .
- Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify tautomeric or protonation state discrepancies .
- Cross-validate with IR spectroscopy to confirm carbonyl stretching frequencies (e.g., 1720–1740 cm⁻¹ for ester groups) .
(Advanced) What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Derivatization focuses on electronic and steric modulation :
- Substitution at the 4-chloro position : Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity for nucleophilic attack in enzyme inhibition .
- Methoxy group functionalization : Convert to sulfonate esters (e.g., mesyl or tosyl) to improve solubility for in vivo assays .
- Pd-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the thiophene ring via Suzuki-Miyaura reactions, using Pd(PPh₃)₄ and Cs₂CO₃ in THF/water .
(Advanced) How can computational modeling predict intermolecular interactions in co-crystals of this compound?
Methodological Answer:
Molecular docking (AutoDock Vina) and Hirshfeld surface analysis (CrystalExplorer) are critical:
- Simulate π-π stacking between the benzo[b]thiophene core and aromatic co-formers (e.g., pyridine derivatives) .
- Calculate interaction energies for hydrogen bonds (e.g., Cl···H-N or OCH₃···H-O) to prioritize stable co-crystal candidates .
- Validate with PXRD to confirm predicted lattice parameters .
(Basic) What analytical techniques are essential for characterizing hydrolytic stability?
Methodological Answer:
- LC-MS/MS : Monitor hydrolysis (e.g., ester → carboxylic acid) under physiological pH (7.4) and accelerated acidic/basic conditions .
- TGA/DSC : Assess thermal degradation profiles (e.g., decomposition onset >200°C indicates stability for high-temperature applications) .
(Advanced) How do solvent effects influence regioselectivity in electrophilic substitutions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF): Stabilize carbocation intermediates, favoring electrophilic attack at the 5-methoxy position .
- Protic solvents (e.g., MeOH): Hydrogen-bonding with the ester group directs substitution to the 4-chloro position .
- Quantify using Hammett substituent constants (σ⁺) to correlate solvent polarity with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
